molecular formula C24H19N3O4S2 B2745428 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide CAS No. 865176-02-9

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide

Cat. No.: B2745428
CAS No.: 865176-02-9
M. Wt: 477.55
InChI Key: HZRHCLRGDXXUAK-LCUIJRPUSA-N
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Description

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzo[d]thiazole core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide typically involves multi-step organic reactions. One common approach is the 1,3-dipolar cycloaddition reaction, where a benzo[d]thiazol-2(3H)-one derivative is reacted with propargyl bromide and various aryl azides in the presence of a copper catalyst . This method allows for the formation of the benzo[d]thiazole ring system with high efficiency and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis equipment to ensure consistency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the benzo[d]thiazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the allyl or benzoyl positions using reagents like alkyl halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Alkyl halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology and Medicine

This compound has shown potential in biological and medicinal research due to its cytotoxic and antibacterial properties. Studies have demonstrated its effectiveness against various cancer cell lines and bacterial strains, making it a promising candidate for the development of new therapeutic agents .

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in organic electronics and polymer science .

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes and disrupt cellular processes, leading to cytotoxic effects in cancer cells and antibacterial activity against pathogens . The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement of the benzo[d]thiazole moiety in binding to DNA and proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allyl and sulfamoyl groups enhances its potential for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

4-benzoyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4S2/c1-2-14-27-20-13-12-19(33(25,30)31)15-21(20)32-24(27)26-23(29)18-10-8-17(9-11-18)22(28)16-6-4-3-5-7-16/h2-13,15H,1,14H2,(H2,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRHCLRGDXXUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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